molecular formula C6H7N2O3+ B12357695 1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione

1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione

Cat. No.: B12357695
M. Wt: 155.13 g/mol
InChI Key: NFWKEQXLJAQFQP-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione is a heterocyclic compound that features a pyridazine ring substituted with a hydroxyethyl group

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione can be achieved through several routes. One common method involves the reaction of pyridazine derivatives with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include carboxylic acids, dihydropyridazines, and substituted pyridazines.

Scientific Research Applications

1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione can be compared with other similar compounds, such as:

    Pyridazin-3(2H)-ones: These compounds share a similar pyridazine core but differ in their substituents and functional groups.

    Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system and are known for their medicinal properties.

    Triazole-fused pyridazines: These compounds feature a triazole ring fused to a pyridazine ring and have applications in medicinal chemistry and materials science. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C6H7N2O3+

Molecular Weight

155.13 g/mol

IUPAC Name

1-(2-hydroxyethyl)pyridazin-1-ium-3,6-dione

InChI

InChI=1S/C6H7N2O3/c9-4-3-8-6(11)2-1-5(10)7-8/h1-2,9H,3-4H2/q+1

InChI Key

NFWKEQXLJAQFQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)[N+](=NC1=O)CCO

Origin of Product

United States

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